3-(4-t-Butylphenyl)-5-methoxypyridine
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Overview
Description
3-(4-t-Butylphenyl)-5-methoxypyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methoxypyridine moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Mechanism of Action
- TRPV1 is a calcium-permeable ion channel primarily expressed in sensory neurons. It plays a crucial role in detecting painful stimuli, including noxious heat and pungent chemicals like capsaicin .
- Notably, TRPV1 can be sensitized by endogenous inflammatory mediators, enhancing its responsiveness to stimuli .
- In addition to sensory neurons, TRPV1 is found in various tissues (e.g., skeletal muscle, smooth muscle, immune cells), where its activation can regulate diverse processes like muscle constriction, cell differentiation, and carcinogenesis .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-t-Butylphenyl)-5-methoxypyridine typically involves the reaction of 4-tert-butylphenylboronic acid with 5-bromo-3-methoxypyridine under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, the use of more robust and recyclable catalysts can help reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-t-Butylphenyl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Sodium hydride in dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: 3-(4-t-Butylphenyl)-5-hydroxypyridine.
Reduction: 3-(4-t-Butylphenyl)-5-methoxypiperidine.
Substitution: 3-(4-t-Butylphenyl)-5-alkoxypyridine.
Scientific Research Applications
3-(4-t-Butylphenyl)-5-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenyl salicylate: Known for its anti-inflammatory properties.
2,4-Ditert-butylphenol: Exhibits antioxidant and antifungal activities.
Uniqueness
3-(4-t-Butylphenyl)-5-methoxypyridine is unique due to its combination of a tert-butylphenyl group and a methoxypyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)14-7-5-12(6-8-14)13-9-15(18-4)11-17-10-13/h5-11H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEIYPWNXNQMMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736421 |
Source
|
Record name | 3-(4-tert-Butylphenyl)-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-37-1 |
Source
|
Record name | Pyridine, 3-[4-(1,1-dimethylethyl)phenyl]-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-tert-Butylphenyl)-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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